Methyltetrazine-amino-PEG12-azide
Description
Properties
Molecular Formula |
C37H63N8O13+ |
|---|---|
Molecular Weight |
827.9 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C37H62N8O13/c1-33-41-43-37(44-42-33)35-4-2-34(3-5-35)32-39-36(46)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-40-45-38/h2-5,38H,6-32H2,1H3/p+1 |
InChI Key |
MHJCKPICAICWEJ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies of Methyltetrazine Amino Peg12 Azide
Advanced Synthetic Routes for Bifunctional Tetrazine-Azide PEG Linkers
The synthesis of a complex molecule like Methyltetrazine-amino-PEG12-azide is a multi-step process that hinges on the strategic and sequential modification of a bifunctional scaffold. The primary challenge lies in the desymmetrization of a symmetrical starting material, typically a PEG diol, to introduce distinct reactive handles at each end.
A common and efficient strategy begins with a discrete PEG molecule, such as dodecaethylene glycol (HO-(CH₂CH₂)₁₂-OH). One of the terminal hydroxyl groups is selectively activated, often by conversion to a better leaving group like a tosylate (-OTs) or mesylate (-OMs). This activation allows for the specific replacement of that group with an azide (B81097) (N₃) through nucleophilic substitution with sodium azide. This process yields a key intermediate, Azido-PEG12-alcohol.
The remaining hydroxyl group on the Azido-PEG12-alcohol is then converted into a primary amine. This can be achieved through a two-step process involving activation of the alcohol (e.g., to a mesylate) followed by a Gabriel synthesis or by direct amination. This creates the heterobifunctional precursor, Azido-PEG12-amine . researchgate.netbroadpharm.com This precursor is crucial as it possesses the two distinct functionalities required for the final derivatization steps.
The final stage of the synthesis involves the coupling of the Azido-PEG12-amine with a methyltetrazine derivative that has been activated for reaction with a primary amine. A common choice is a methyltetrazine-carboxylic acid which is activated in situ with coupling agents like EDC or HATU, or more conveniently, a pre-activated Methyltetrazine-NHS ester . broadpharm.com The primary amine of the Azido-PEG12-amine reacts with the activated carboxyl group of the methyltetrazine moiety to form a stable amide bond, yielding the final product, this compound. broadpharm.com The presence of the hydrophilic PEG spacer enhances the water solubility of the final linker, a critical property for biological applications. broadpharm.com
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Dodecaethylene Glycol | C₂₄H₅₀O₁₃ | 538.65 | Hydroxyl (-OH) |
| Azido-PEG12-alcohol | C₂₄H₄₉N₃O₁₂ | 563.66 | Azide (-N₃), Hydroxyl (-OH) |
| Azido-PEG12-amine | C₂₄H₅₀N₄O₁₁ | 554.68 | Azide (-N₃), Amine (-NH₂) |
| 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | C₁₁H₉N₅O₂ | 243.22 | Carboxylic Acid (-COOH), Methyltetrazine |
| Methyltetrazine-NHS ester | C₁₅H₁₃N₅O₄ | 327.29 | NHS Ester, Methyltetrazine |
Selective Derivatization Techniques for Incorporating Methyltetrazine and Azide Moieties
The successful synthesis of this compound relies on highly selective derivatization techniques that allow for the controlled, stepwise introduction of the azide and methyltetrazine functionalities without cross-reactivity.
The initial azidation of the PEG-diol is a critical step. Monotosylation of the dodecaethylene glycol is typically performed under controlled conditions using one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This selective reaction yields a monotosylated PEG, which is then reacted with an excess of sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate group via an Sɴ2 reaction to form the Azido-PEG12-alcohol.
The subsequent conversion of the remaining hydroxyl group to an amine requires another set of selective reactions. One common method is to first convert the hydroxyl to a mesylate using methanesulfonyl chloride (MsCl) and a base. This mesylate-activated PEG-azide can then be reacted with sodium azide to create a diazido-PEG intermediate. One of the azide groups is then selectively reduced to an amine, for instance, using a Staudinger reaction with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, to yield the crucial Azido-PEG12-amine.
The final derivatization is the formation of the amide bond. The coupling of an amine with a carboxylic acid to form an amide is one of the most robust and well-characterized reactions in organic chemistry. rsc.org For efficient bioconjugation, carboxylic acids are often pre-activated. The use of a Methyltetrazine-NHS ester is particularly advantageous as it reacts specifically with the primary amine of the Azido-PEG12-amine linker at a neutral to slightly basic pH (7.2-8.5) to form a stable amide linkage. broadpharm.comneb.com This reaction is typically carried out in an organic solvent like DMF or DMSO. broadpharm.com The high reactivity and specificity of the NHS ester towards primary amines prevent unwanted side reactions with the azide group.
Purification after each step is essential to ensure the purity of the final product. Techniques such as size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and ion-exchange chromatography (IEX) are commonly employed to separate the desired product from starting materials and by-products. researchgate.netnih.gov Characterization of the intermediates and the final product is typically performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity. nih.govnih.gov
Orthogonal Functionalization Strategies for Complex Bioconjugates
The primary utility of this compound lies in its capacity for orthogonal functionalization. The term "orthogonal" refers to the ability to perform distinct chemical reactions on the same molecule, each proceeding with high efficiency and selectivity without interfering with the other functional groups present. nih.gov
The methyltetrazine and azide moieties are an excellent example of an orthogonal pair. conju-probe.com The methyltetrazine group reacts with high specificity and exceptionally fast kinetics with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netwikipedia.org This reaction is considered bioorthogonal as it proceeds rapidly under physiological conditions (aqueous environment, neutral pH, ambient temperature) without the need for a catalyst and forms a stable covalent bond with the release of nitrogen gas. nih.govciteab.com
Conversely, the azide group is stable under these conditions and does not react with TCO. The azide's reactivity is reserved for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.com While CuAAC is very efficient, the copper catalyst can be toxic to living cells, which has led to the broad adoption of the catalyst-free SPAAC for in vivo applications.
This mutual orthogonality allows for a two-step sequential or a one-pot simultaneous conjugation strategy. For instance, a biomolecule functionalized with TCO can be selectively coupled to the methyltetrazine end of the linker. The resulting conjugate, now bearing a terminal azide, can then be introduced to a second molecule functionalized with an alkyne (or strained alkyne) to form the final, complex bioconjugate. This level of control is invaluable for applications such as the construction of antibody-drug conjugates (ADCs), where a targeting antibody is linked to a cytotoxic drug, or in the assembly of multi-component imaging agents.
Table 2: Orthogonal Reactivity of Methyltetrazine and Azide Moieties
| Functional Group | Orthogonal Partner | Reaction Type | Key Characteristics | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Methyltetrazine | trans-cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Catalyst-free, extremely fast kinetics, bioorthogonal | ~10³ - 10⁶ researchgate.netnih.gov |
| Azide | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires Cu(I) catalyst, high yield, forms 1,4-disubstituted triazole | ~10² - 10⁴ |
| Azide | Dibenzocyclooctyne (DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free, bioorthogonal, good kinetics | ~1 |
Mechanistic Investigations of Bioorthogonal Reactivity
Kinetics and Reaction Rate Constant Analysis of Methyltetrazine-Mediated IEDDA Reactions
The inverse-electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known. lumiprobe.comnih.gov This transformation is characterized by its exceptional speed and selectivity, proceeding via a [4+2] cycloaddition between an electron-deficient tetrazine (the diene) and an electron-rich dienophile (e.g., trans-cyclooctene (B1233481), TCO), followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas. nih.govnih.goviris-biotech.de
The kinetics of this reaction are typically described by second-order rate constants (k₂), which quantify the reaction speed. The methyltetrazine moiety is a key component for achieving a balance between reaction speed and stability. While electron-withdrawing substituents on the tetrazine ring can accelerate the reaction, they often decrease the molecule's stability in aqueous physiological conditions. researchgate.netnih.gov Conversely, electron-donating groups like the methyl group in methyltetrazine enhance stability while maintaining exceptionally fast kinetics, making them ideal for in-vivo applications. iris-biotech.denih.gov Methyl-substituted tetrazines exhibit high stability in aqueous media while still offering reaction kinetics with TCO derivatives that are faster than nearly any other bioorthogonal reaction pair. iris-biotech.de
The reaction between methyltetrazine and TCO is exceedingly rapid, with reported second-order rate constants in the range of 1,000 to 26,000 M⁻¹s⁻¹. researchgate.netnih.gov This high rate allows for the efficient labeling of biomolecules even at low concentrations typical of biological systems. conju-probe.cominterchim.fr The rate of the IEDDA reaction can be tuned by selecting different dienophiles, with reaction rates spanning over 14,000-fold between various tetrazine-dienophile pairs. nih.gov
Interactive Table 1: Comparative Second-Order Rate Constants (k₂) of Tetrazine Derivatives with Various Dienophiles
This table provides a summary of experimentally determined rate constants for the IEDDA reaction, highlighting the influence of substituents on the tetrazine ring and the nature of the dienophile on reaction kinetics.
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
| Methyltetrazine | trans-cyclooctene (TCO) | ~1,000 - 26,000 | iris-biotech.deresearchgate.netnih.gov |
| Hydrogen-substituted Tetrazine | trans-cyclooctene (TCO) | up to 30,000 | iris-biotech.de |
| Dipyridyl Tetrazine | trans-cyclooctene (TCO) | Extremely Fast | researchgate.net |
| 3,6-bis(4-methoxyphenyl)-tetrazine | Norbornene | 0.16 | nih.gov |
| General Tetrazine | Norbornene | ~1.9 | nih.gov |
Comparative Study of Azide (B81097) Reactivity in CuAAC and SPAAC Mechanisms
The azide functional group on the Methyltetrazine-amino-PEG12-azide molecule provides a second, orthogonal handle for bioconjugation via two primary "click" chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govrsc.org The catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. jetir.orgorganic-chemistry.org The mechanism proceeds through the formation of a copper-acetylide intermediate, which then reacts with the azide. nih.govacs.org A key feature of CuAAC is its complete regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govnsf.gov The reaction is robust, high-yielding, and can be performed in aqueous conditions over a wide pH range. organic-chemistry.org However, the primary limitation of CuAAC for in-vivo studies is the cytotoxicity associated with the copper catalyst. nih.govwikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to overcome the toxicity of CuAAC, SPAAC is a copper-free reaction. wikipedia.org The driving force for this cycloaddition is the high ring strain of a cyclooctyne (B158145) derivative, which reacts readily with an azide. magtech.com.cnjcmarot.com This reaction is truly bioorthogonal, as it requires no exogenous catalyst and can be used in live cells and organisms. wikipedia.org Unlike CuAAC, SPAAC typically results in a mixture of regioisomers and generally exhibits slower reaction kinetics. nih.govwikipedia.org The reactivity of SPAAC can be significantly enhanced by modifying the cyclooctyne structure, for instance, by adding fluorine atoms or fusing aromatic rings to increase ring strain. magtech.com.cnnih.gov
The reactivity of the azide itself is influenced by both electronic and steric factors. In CuAAC, azides with electron-withdrawing substituents can exhibit faster reaction rates. researchgate.net In both mechanisms, the azide group is valued for its small size and lack of reactivity toward endogenous biological functional groups. nih.gov
Interactive Table 2: Comparison of CuAAC and SPAAC Mechanisms
This table contrasts the key features of the two major azide-alkyne cycloaddition reactions.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Requires Copper(I) | None (driven by ring strain) |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne |
| Kinetics | Very fast (k₂ up to 10⁴-10⁵ M⁻¹s⁻¹) | Moderate to fast (k₂ ~10⁻³-1 M⁻¹s⁻¹) |
| Regioselectivity | High (1,4-isomer exclusively) | Low (mixture of regioisomers) |
| Biocompatibility | Limited for in-vivo use due to Cu toxicity | Excellent; widely used in living systems |
| Primary Driver | Catalytic cycle involving Cu-acetylide | Release of ring strain energy |
Influence of PEG12 Spacer on Reaction Efficiency and Steric Hindrance in Bio-environments
The polyethylene (B3416737) glycol (PEG) spacer is a critical component for optimizing the performance of bioconjugation reagents in biological settings. In this compound, the PEG12 linker, consisting of 12 ethylene (B1197577) glycol units, confers several advantageous properties. broadpharm.com
From a mechanistic standpoint, the PEG12 spacer plays a crucial role in mitigating steric hindrance. nih.gov When conjugating to large biomolecules such as proteins or antibodies, the reactive ends (methyltetrazine and azide) may be sterically blocked from approaching their target sites on the biomolecule. The long, flexible PEG12 chain acts as a spacer arm, physically extending the reactive groups away from the parent molecule to which it is attached. thermofisher.complos.org This increased distance and flexibility allows the reactive moieties to more effectively navigate the complex surface of a protein to find their reaction partners, thereby increasing conjugation efficiency. thermofisher.comnih.gov While excessive PEGylation can sometimes shield a molecule's active site, a defined-length spacer like PEG12 is designed to optimize the distance for efficient reaction without causing unwanted interference. researchgate.netrsc.org
Applications in Advanced Bioconjugation Research
Site-Specific Bioconjugation Strategies for Proteins and Peptides
The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for the development of novel therapeutics. nih.gov Methyltetrazine-amino-PEG12-azide, in conjunction with other reagents, provides a powerful platform for achieving such site-selectivity, targeting specific amino acid residues or post-translational modifications. nih.gov
Cysteine-Selective Modification Approaches
Cysteine, with its unique nucleophilic thiol side chain, is a prime target for chemoselective modification in proteins. nih.gov While direct reaction with a methyltetrazine moiety is not the primary approach for cysteine, heterobifunctional linkers containing a methyltetrazine can be equipped with a cysteine-reactive group. For instance, a common strategy involves using maleimide-functionalized PEGs that react specifically with the thiol group of cysteine residues. mdpi.com Subsequently, a methyltetrazine group at the other end of the PEG linker can be used for a secondary conjugation step.
Fast cysteine bioconjugation is highly sought after to ensure clean protein modification with minimal side reactions. nih.gov The principle relies on the high nucleophilicity of the cysteine sulfhydryl group, which can be deprotonated to a thiolate to react with an electrophile. nih.gov Researchers have developed various reagents with enhanced reactivity for cysteine, which can be incorporated into strategies involving methyltetrazine linkers for multi-step conjugations.
Table 1: Reagents for Cysteine-Selective Modification
| Reagent Class | Reactive Group | Reaction with Cysteine | Key Features |
| Maleimides | Carbon-carbon double bond | Thiol-Michael Addition | Widely used, high reactivity with free thiols. mdpi.com |
| Vinyl- and Alkynyl-pyridines | Pyridine derivative | Michael Addition | Quaternized versions show significantly increased reaction rates. nih.gov |
Lysine-Mediated Conjugation Methodologies
Lysine (B10760008) residues, being abundant on protein surfaces and possessing a nucleophilic ε-amino group, are common targets for bioconjugation. creative-biolabs.com A prevalent method for lysine modification involves the use of N-hydroxysuccinimide (NHS) esters. nih.gov These reagents react with the primary amines of lysine under mild pH conditions (pH 7.0-9.0) to form stable amide bonds. nih.govnih.gov
A methyltetrazine-PEG-NHS ester can be used to directly attach the methyltetrazine moiety to lysine residues on a protein. conju-probe.com This creates a protein that is "primed" for a subsequent, highly specific, and rapid reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule via the inverse-electron-demand Diels-Alder (IEDDA) reaction. conju-probe.comaxispharm.com This two-step approach allows for the conjugation of a wide variety of molecules to proteins with high efficiency. creative-biolabs.com However, a significant drawback of using NHS esters is the potential for heterogeneity in the final product, as multiple lysine residues can be modified. nih.gov Careful control of reaction conditions, such as the molar ratio of the NHS ester to the protein, can help to favor mono-conjugation. nih.gov
Table 2: Lysine-Mediated Conjugation Overview
| Feature | Description |
| Target Residue | Lysine (ε-amino group). |
| Common Reagent | N-hydroxysuccinimide (NHS) esters. nih.govnih.gov |
| Bond Formed | Stable amide bond. nih.gov |
| Key Advantage | Simple, widely used method for modifying surface-accessible lysines. creative-biolabs.com |
| Key Disadvantage | Potential for multiple-site modification leading to product heterogeneity. nih.gov |
Glycan-Directed Bioconjugation Techniques
Glycosylation is a critical post-translational modification that influences protein function. jenabioscience.com Targeting glycans for bioconjugation offers a way to modify proteins away from their core amino acid sequence. A novel strategy for this involves derivatizing free glycans with a linker containing a methyltetrazine (MTZ) group. acs.org This method preserves the integrity of the glycan and allows for its subsequent "click" reaction to a molecule of interest. acs.org
The process can involve metabolically labeling glycans with an azide-functionalized monosaccharide, such as N-azidoacetylmannosamine (ManNAz). jenabioscience.com The azide (B81097) group, now incorporated into the cell's glycan structures, can then be conjugated to a molecule containing a terminal alkyne via copper-catalyzed click chemistry. jenabioscience.com Alternatively, a methyltetrazine-functionalized probe can react with a trans-cyclooctene (TCO) modified glycan. A powerful approach utilizes a multifunctional linker that first attaches to the glycan and then presents a methyltetrazine group for a rapid, catalyst-free click reaction with a TCO-modified substrate, such as a bead for array-based assays. acs.org
Table 3: Glycan-Directed Conjugation Example
| Step | Description | Reference |
| 1. Derivatization | Free glycans are derivatized with a novel linker containing a methyltetrazine (MTZ) tag. | acs.org |
| 2. Conjugation | The glycan-MTZ compound is reacted with a trans-cyclooctene (TCO)-modified surface (e.g., Luminex beads) via an inverse electron demand Diels-Alder "click" reaction. | acs.org |
| 3. Analysis | The resulting glycan-functionalized beads can be used in various assays, such as multiplex bead arrays, to study glycan-protein interactions. | acs.org |
Conjugation to Oligonucleotides and Nucleic Acids in Molecular Biology
The functionalization of oligonucleotides and nucleic acids is essential for applications in diagnostics, therapeutics, and molecular biology research. mdpi.comnih.gov Click chemistry provides a highly efficient and orthogonal method for these conjugations. nih.gov this compound is a heterobifunctional linker that can facilitate the attachment of oligonucleotides to other molecules, such as peptides or fluorescent dyes. rsc.orgnih.gov
One common strategy involves synthesizing an oligonucleotide with a terminal amine group. researchgate.net This amine can then be reacted with an NHS ester-activated molecule, such as a PEG linker, to form a stable amide bond. researchgate.net If this PEG linker also contains an azide or methyltetrazine group, the oligonucleotide is now ready for a subsequent click chemistry reaction. For instance, an azide-modified oligonucleotide can be reacted with an alkyne-containing molecule in the presence of a copper catalyst. nih.gov The methyltetrazine group on the linker allows for an even faster, copper-free reaction with a TCO-modified molecule. axispharm.com These methods enable the creation of precisely defined oligonucleotide conjugates for a wide range of applications. nih.gov
Development of Multifunctional Probes and Constructs
The unique structure of this compound, possessing two distinct and orthogonally reactive groups, makes it an ideal building block for the creation of multifunctional probes and complex biomolecular constructs. broadpharm.comaxispharm.com The methyltetrazine group allows for exceptionally fast and specific ligation with trans-cyclooctenes (TCO), a reaction that is among the fastest bioorthogonal reactions known. conju-probe.comconju-probe.com Simultaneously, the azide group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. axispharm.comaxispharm.com This dual reactivity allows for the sequential or simultaneous attachment of two different molecules to the PEG linker.
This capability is instrumental in assembling sophisticated tools for research, such as probes for dual-functional labeling and molecular imaging. axispharm.comaxispharm.com For example, one could attach a targeting moiety (like a peptide) to the azide end of the linker and a fluorescent reporter to a TCO-modified molecule, which then reacts with the methyltetrazine. This creates a probe that can specifically bind to a biological target and be visualized. The hydrophilic PEG12 spacer serves to improve the solubility of the entire construct and to physically separate the functional domains, reducing the likelihood of undesirable interactions between them. axispharm.combroadpharm.com
Research Paradigms in Targeted Molecular Assembly
Engineering of Antibody-Drug Conjugates (ADCs) through Bioorthogonal Linkage
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the cell-killing potency of cytotoxic small molecules. The linker connecting these two components is critical to the ADC's success. The use of a Methyltetrazine-amino-PEG12-azide linker leverages one of the fastest and most specific bioorthogonal reactions available: the inverse-electron-demand Diels-Alder (IEDDA) reaction. tcichemicals.comwikipedia.orgnih.gov
In this approach, the antibody is first functionalized with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO) derivative. The methyltetrazine moiety of the linker then reacts with the TCO-modified antibody in a rapid, highly selective, and catalyst-free "click" reaction. tcichemicals.comconju-probe.comfrontiersin.org This ligation is irreversible, forming a stable covalent bond under physiological conditions. sigmaaldrich.com The other end of the linker, the azide (B81097) group, can be used to attach a cytotoxic payload, often through another click chemistry reaction like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This dual-ended functionality allows for the precise and efficient construction of ADCs. broadpharm.comaxispharm.com
Linker Design and Impact on Conjugate Stability and Functionality
The inclusion of a hydrophilic 12-unit PEG spacer (PEG12) in the this compound linker is a key design feature to counteract this issue. researchgate.netnih.gov The PEG chain creates a hydration shell around the linker-drug complex, which can mask the hydrophobicity of the payload, thereby improving the ADC's solubility and preventing aggregation. molecularcloud.org Studies have shown that ADCs constructed with hydrophilic PEG linkers exhibit improved physical and chemical stability. researchgate.netnih.gov Furthermore, the pharmacokinetic profiles are often enhanced, with evidence showing that pendant PEG configurations can lead to slower clearance rates compared to linear PEG formats. researchgate.netnih.gov This improved stability and prolonged circulation time can lead to greater accumulation of the ADC at the tumor site, enhancing its therapeutic potential.
Evaluation of Drug-to-Antibody Ratios (DAR) in Conjugate Performance
The drug-to-antibody ratio (DAR), or the number of drug molecules attached to a single antibody, is a critical parameter that dictates the potency and therapeutic index of an ADC. A low DAR may not deliver a sufficiently potent dose, while a high DAR can lead to increased hydrophobicity, aggregation, and rapid clearance, negatively impacting both safety and efficacy. adcreview.com Historically, the optimal DAR for ADCs with conventional hydrophobic linkers has been in the range of 2 to 4. researchgate.net
Table 1: Influence of PEG Linker on ADC Properties
| Property | ADC with Hydrophobic Linker | ADC with this compound Linker | Rationale |
|---|---|---|---|
| Typical DAR | 2-4 | Up to 8 | The hydrophilic PEG12 chain mitigates payload-induced hydrophobicity, preventing aggregation at higher drug loads. adcreview.commolecularcloud.orgnih.gov |
| Solubility | Lower | Higher | The PEG spacer increases the overall water solubility of the conjugate. adcreview.commolecularcloud.org |
| Aggregation | Prone to aggregation | Reduced aggregation | The hydration shell formed by the PEG chain shields the hydrophobic drug, improving stability. researchgate.netmolecularcloud.org |
| Plasma Clearance | Faster | Slower | Reduced hydrophobicity and aggregation lead to a longer circulation half-life and improved pharmacokinetic profile. researchgate.netchemexpress.com |
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy target proteins. nih.govnih.gov A PROTAC consists of two distinct ligands connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.
The linker is a crucial component, as its length and chemical nature determine the ability of the PROTAC to form a stable and effective ternary complex (E3 ligase-PROTAC-POI). Bifunctional linkers like this compound are well-suited for PROTAC synthesis. medchemexpress.commedchemexpress.com The linker's two distinct reactive ends, the methyltetrazine and the azide, allow for the modular and directional attachment of the POI ligand and the E3 ligase ligand. broadpharm.com For example, a POI ligand functionalized with a TCO group can be attached via the IEDDA reaction, while an E3 ligase ligand functionalized with an alkyne can be attached to the azide terminus via click chemistry. The PEG12 spacer provides the necessary length and flexibility to span the distance between the two proteins and facilitates the formation of a productive ternary complex, while also imparting favorable solubility and cell permeability properties to the final PROTAC molecule. medchemexpress.com
Pretargeting Strategies for Enhanced Biomolecular Delivery
Pretargeting is a multi-step delivery strategy designed to improve the therapeutic index of potent agents like radionuclides by separating the targeting step from the delivery of the payload. mdpi.comupenn.edu This approach is particularly advantageous for radioimmunotherapy and PET imaging, as it can significantly increase the target-to-background ratio while minimizing radiation exposure to healthy tissues. mdpi.comnih.gov
The IEDDA reaction between tetrazine and TCO is a cornerstone of modern pretargeting systems due to its unparalleled speed and bioorthogonality. frontiersin.orgnih.gov A typical pretargeting protocol using a this compound-based agent involves two steps:
Step 1 (Targeting): A monoclonal antibody, modified with a TCO group, is administered to the patient. This antibody conjugate circulates and accumulates at the target site (e.g., a tumor) over a period of hours to days, while the unbound excess clears from the bloodstream. upenn.eduresearchgate.net
Step 2 (Delivery): After a suitable time interval, the this compound linker, carrying a therapeutic or imaging payload (e.g., a chelator with a radioisotope like ¹⁷⁷Lu or ⁶⁴Cu) attached via its azide group, is administered. nih.gov This much smaller molecule clears very rapidly from the circulation. However, upon reaching the target site, its methyltetrazine group reacts instantaneously with the pre-accumulated TCO-modified antibody, effectively "painting" the target with the payload. nih.govacs.orgacs.org
This method allows for the use of short-lived, high-energy radioisotopes that would be incompatible with the slow pharmacokinetics of directly labeled antibodies. mdpi.com Studies combining TCO-modified antibodies with PEGylated tetrazine radioligands have demonstrated high-contrast imaging and clear delineation of tumor tissue as early as one hour post-injection of the tetrazine agent. researchgate.net
Table 2: Pretargeting Strategy Using this compound
| Step | Component | Action | Key Advantage |
|---|---|---|---|
| 1. Targeting | TCO-modified Monoclonal Antibody | Administered and allowed to accumulate at the target site (e.g., tumor) and clear from circulation. upenn.edu | High specificity of antibody for its target antigen. |
| 2. Delivery | This compound-(Payload) | Administered after a set interval. Rapidly clears from blood but undergoes a fast IEDDA reaction with the TCO-antibody at the target. frontiersin.orgnih.gov | Minimizes systemic exposure to the payload; improves target-to-background ratio. mdpi.com |
Emerging Research Directions in Molecular Imaging and Diagnostics
Development of Bioorthogonal Probes for In Vivo Molecular Imaging
The design of probes for in vivo imaging requires a delicate balance of reactivity, specificity, and favorable biological properties. Methyltetrazine-amino-PEG12-azide is engineered to meet these demands, offering a versatile platform for the construction of sophisticated imaging agents. The methyltetrazine group participates in exceptionally fast and selective inverse-electron-demand Diels-Alder cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This reaction is a cornerstone of bioorthogonal "click chemistry." The azide (B81097) functionality provides a second orthogonal handle for conjugation, typically reacting with alkynes through copper-catalyzed or strain-promoted cycloadditions. The extended PEG12 linker enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting imaging probe.
Radioligand Design for Positron Emission Tomography (PET) Imaging
In the realm of PET imaging, pretargeting strategies have gained significant traction as a method to improve image contrast and reduce the radiation dose to non-target tissues. This approach involves a two-step process: first, a modified antibody or nanomedicine carrying a bioorthogonal tag (e.g., TCO) is administered and allowed to accumulate at the target site. Subsequently, a small, radiolabeled bioorthogonal partner (e.g., a methyltetrazine-bearing radioligand) is injected, which rapidly finds and "clicks" to the pre-accumulated tag, leading to a strong signal at the target.
The linker component of the tetrazine radioligand is critical for its in vivo performance. Research has demonstrated that the length of the PEG linker directly influences the biodistribution and clearance of these radioligands. For instance, studies comparing tetrazine probes with PEG3, PEG7, and PEG11 linkers in pretargeted radioimmunotherapy found that longer PEG chains led to more rapid clearance from the peritoneal cavity and predominantly renal excretion. nih.gov
A notable study utilized a site-specifically labeled antibody, huA33, conjugated with a PEG12-TCO linker for pretargeted PET imaging in mice bearing human colorectal carcinoma xenografts. nih.gov Following the administration of this antibody-TCO conjugate, a ⁶⁴Cu-labeled tetrazine was injected. The system produced clear tumor delineation in PET images as early as one hour after the injection of the radioligand. nih.gov The inclusion of the PEG12 linker was noted to potentially increase circulation times, which can impact uptake in both tumor and healthy organs. nih.gov
| Imaging System Component | Target | Radionuclide | Key Finding | Tumor Uptake (1h p.i.) | Tumor:Muscle Ratio (24h p.i.) |
| sshuA33-PEG₁₂-TCO + ⁶⁴Cu-Tz-SarAr | A33 Antigen | ⁶⁴Cu | Clear tumor delineation with high contrast | 6.7 ± 1.7 %ID/g | 21.5 ± 5.6 |
Data from a pretargeted PET imaging study in athymic nude mice bearing SW1222 human colorectal carcinoma xenografts. nih.gov
The modularity of the this compound linker allows for the straightforward incorporation of various PET radionuclides. While the azide can be used to attach chelators for radiometals like ⁶⁴Cu or ⁶⁸Ga, the methyltetrazine itself can be part of a larger molecule that is radiolabeled, for instance with Fluorine-18. chemrxiv.orgrsc.org This flexibility is crucial for tuning the radioligand's properties for specific imaging applications, including those requiring penetration of the blood-brain barrier. rsc.org
Fluorescent Probe Applications in Live-Cell and In Vitro Imaging
The principles that make methyltetrazine-based linkers effective for in vivo imaging also apply to fluorescent probe development for live-cell and in vitro applications. The methyltetrazine moiety can act as a "turn-on" fluorescence switch. Many tetrazine derivatives efficiently quench the fluorescence of a nearby fluorophore. Upon reaction with a dienophile like TCO, the tetrazine is consumed, the quenching effect is eliminated, and a strong fluorescent signal is produced. mdpi.com This fluorogenic response is highly advantageous as it minimizes background signals from unreacted probes, leading to high-contrast images. mdpi.com
This compound can be used to construct dual-functional fluorescent probes. For example, the azide group can be "clicked" to a targeting ligand (e.g., a peptide or small molecule that binds to a specific cellular receptor) that has been modified with an alkyne. The entire construct can then be conjugated to a fluorescent reporter. Alternatively, the azide itself can be used to attach a fluorophore via click chemistry. This probe can then be used to label cells or tissues that have been metabolically or genetically engineered to express a TCO-tagged protein or glycan. The rapid kinetics of the tetrazine-TCO reaction allow for efficient labeling even at low concentrations, which is crucial for minimizing perturbation in living systems. mdpi.com
Strategies for Biocompatible Labeling in Complex Biological Systems
A significant challenge in molecular imaging is achieving specific labeling of a target biomolecule within the complexity of a living organism. Bioorthogonal reactions are the key to overcoming this, and the dual reactivity of this compound offers a sophisticated tool for this purpose.
The "amino" part of the compound's name suggests a terminal amine group, which along with the azide, provides three potential points for conjugation (methyltetrazine, amino, and azide). This allows for the creation of complex, multi-component probes. For instance, a targeting moiety could be attached to the amino group, a therapeutic agent to the azide, and the entire construct could then be directed to a pre-targeted site via the methyltetrazine-TCO reaction.
The PEG12 linker is instrumental in ensuring biocompatibility. Its hydrophilic nature helps to prevent aggregation and non-specific binding of the probe to other proteins or cell membranes, which is a common issue with more hydrophobic molecules. This leads to lower background signal and improved signal-to-noise ratios in imaging experiments. Studies have shown that incorporating hydrophilic linkers is a key strategy for optimizing the pharmacokinetic properties of imaging agents, promoting favorable renal clearance over less desirable hepatobiliary excretion. chemrxiv.org
Advanced Diagnostic Tool Development through Bioorthogonal Click Chemistry
The versatility of this compound extends to the development of novel diagnostic tools. Its ability to participate in highly specific and efficient click reactions makes it an ideal component for assays that require the precise capture and detection of biomarkers.
For example, this linker can be used to create probes for proximity-ligation assays (PLA). In such an assay, two different primary antibodies binding to the same protein or to two different proteins in a complex could each be labeled with one part of a bioorthogonal pair (e.g., one with a TCO and the other with a methyltetrazine via the azide handle of the linker). A signal is generated only when the two antibodies are in close proximity, indicating a protein-protein interaction.
Furthermore, in the context of diagnostics, this linker can be used to functionalize surfaces, such as those of microarrays or biosensors. The azide group can be used to immobilize the linker onto an alkyne-modified surface. The exposed methyltetrazine group is then available to capture a TCO-labeled analyte from a complex biological sample, such as blood or urine. The high efficiency and specificity of the tetrazine ligation would allow for sensitive detection of the target biomarker.
Advanced Methodological Considerations and Analytical Techniques
Chromatographic and Spectrometric Characterization of Conjugates
The successful synthesis of bioconjugates using Methyltetrazine-amino-PEG12-azide requires rigorous characterization to confirm the covalent linkage of the biomolecule and the payload, and to determine the purity and homogeneity of the final product. A combination of chromatographic and spectrometric techniques is indispensable for this purpose.
High-performance liquid chromatography (HPLC) is a cornerstone for analyzing the purity of bioconjugates. Reversed-phase HPLC (RP-HPLC) is often employed to separate the conjugate from unreacted biomolecules and excess linker-payload complexes. The increased hydrophobicity of the conjugate due to the attached payload and linker typically results in a longer retention time compared to the unconjugated biomolecule. Size-exclusion chromatography (SEC-HPLC) is another valuable tool, particularly for assessing aggregation and confirming the increase in molecular weight upon conjugation. researchgate.net
Mass spectrometry (MS) provides definitive confirmation of conjugation by accurately measuring the molecular weight of the intact bioconjugate. enovatia.com Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can resolve the different species in a heterogeneous mixture, such as an antibody-drug conjugate (ADC) with varying drug-to-antibody ratios (DARs). researchgate.net The mass difference between the unconjugated biomolecule and the conjugate corresponds to the mass of the attached linker-payload moieties. Peptide mapping, involving enzymatic digestion of the bioconjugate followed by LC-MS/MS analysis of the resulting peptides, can pinpoint the exact site of conjugation on the biomolecule. enovatia.com
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for characterizing the linker itself and can be used to confirm the structure of the final bioconjugate, although its application to large biomolecules can be challenging. 1H NMR and 13C NMR are essential for verifying the successful synthesis and purity of the this compound linker before its use in conjugation reactions. nih.govresearchgate.netresearchgate.net Specific proton signals corresponding to the methyltetrazine, PEG, and azide-adjacent methylene (B1212753) groups can confirm the integrity of the linker. nih.govresearchgate.netresearchgate.net
Table 1: Representative Chromatographic and Spectrometric Data for Bioconjugate Characterization
| Technique | Parameter | Typical Observation for a this compound Conjugate | Reference |
| RP-HPLC | Retention Time | Increased retention time compared to the unconjugated biomolecule. | enovatia.com |
| SEC-HPLC | Elution Volume | Decreased elution volume (earlier elution) indicating a larger molecular size. | researchgate.net |
| ESI-MS | m/z Value | A series of peaks corresponding to the different charge states of the conjugate, with a deconvoluted mass confirming the addition of the linker-payload. | researchgate.net |
| 1H NMR (of linker) | Chemical Shift (ppm) | Characteristic peaks for methyltetrazine protons, PEG backbone protons (typically a broad singlet around 3.6 ppm), and protons adjacent to the azide (B81097) group. | nih.govresearchgate.netresearchgate.net |
In Vitro Assay Development for Functional Evaluation of Bioconjugates
Once a bioconjugate has been synthesized and characterized, its biological function must be evaluated through carefully designed in vitro assays. The specific assays will depend on the nature of the biomolecule and the intended application of the conjugate. For antibody-drug conjugates (ADCs), a key application for linkers like this compound, in vitro cytotoxicity assays are paramount.
Cell viability assays, such as the MTT or MTS assay, are commonly used to determine the potency of an ADC. nih.govresearchgate.net These assays measure the metabolic activity of cells, which correlates with the number of viable cells. Cancer cell lines that overexpress the target antigen of the antibody are treated with serial dilutions of the ADC, and the half-maximal inhibitory concentration (IC50) is calculated. researchgate.netresearchgate.net A potent ADC will have a low IC50 value against antigen-positive cells and a significantly higher IC50 against antigen-negative cells, demonstrating its target-specific cytotoxicity. researchgate.net
In addition to cytotoxicity, it is important to assess whether the conjugation process has affected the binding affinity of the antibody to its target antigen. Enzyme-linked immunosorbent assays (ELISA) or flow cytometry can be used to compare the binding of the conjugated antibody to that of the unconjugated antibody. biorxiv.org A successful conjugation should not significantly impair the antibody's ability to bind to its target.
For ADCs constructed with cleavable linkers, assays to evaluate the "bystander effect" can be informative. nih.gov This effect, where the released payload can kill neighboring antigen-negative cells, can be assessed in co-culture experiments where antigen-positive and antigen-negative cells are grown together and treated with the ADC. nih.gov
Table 2: Key In Vitro Assays for Functional Evaluation of an ADC with a this compound Linker
| Assay | Purpose | Key Parameter Measured | Representative Finding | Reference |
| MTT/MTS Assay | To determine the cytotoxic potency of the ADC. | IC50 (half-maximal inhibitory concentration). | Low nanomolar IC50 in antigen-positive cells; high IC50 in antigen-negative cells. | nih.govresearchgate.netresearchgate.net |
| ELISA/Flow Cytometry | To assess the binding affinity of the ADC to its target antigen. | EC50 (half-maximal effective concentration) or Mean Fluorescence Intensity (MFI). | Binding affinity of the ADC is comparable to the unconjugated antibody. | biorxiv.org |
| Co-culture Bystander Assay | To evaluate the ability of the released payload to kill neighboring antigen-negative cells. | Percentage of dead antigen-negative cells. | Increased death of antigen-negative cells in the presence of antigen-positive cells and the ADC. | nih.gov |
| Internalization Assay | To confirm that the ADC is internalized by the target cells. | Quantification of internalized ADC (e.g., using a fluorescently labeled ADC). | Time-dependent increase in intracellular fluorescence. | nih.gov |
Assessment of Bioconjugate Stability in Biological Media
The stability of a bioconjugate in biological media is a critical determinant of its in vivo efficacy. The linker must be stable enough to prevent premature release of the payload in circulation, which could lead to off-target toxicity. The stability of bioconjugates containing this compound is influenced by the stability of the tetrazine ring and the linkage formed upon conjugation.
The stability of the tetrazine moiety itself can be assessed by incubating the linker or a model conjugate in various biological media, such as human or mouse serum/plasma, at physiological temperature (37°C). chemrxiv.orgnih.gov The degradation of the tetrazine can be monitored over time by HPLC, measuring the decrease in the characteristic absorbance of the tetrazine ring (typically around 520-540 nm). nih.gov Studies have shown that the stability of tetrazines can be influenced by their substituents, with some derivatives showing significant degradation over 12 hours, while others remain largely intact. chemrxiv.orgnih.gov
Table 3: Methods for Assessing Bioconjugate Stability
| Method | Media | Parameter Measured | Expected Outcome for a Stable Conjugate | Reference |
| HPLC | Human/Mouse Serum or Plasma | Percentage of intact tetrazine remaining over time. | High percentage (>85%) of intact tetrazine after 12-24 hours. | chemrxiv.orgnih.gov |
| LC-MS | In vivo (plasma samples from treated animals) | Identification and quantification of the intact bioconjugate and its metabolites. | Low levels of premature payload release. | nih.gov |
| In Vitro Cell-Based Assays | Cell culture medium with serum | Sustained cytotoxic activity over time. | Consistent IC50 values over different incubation periods. | nih.gov |
Preclinical In Vivo Evaluation Methodologies
Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and biodistribution of bioconjugates constructed with this compound. These studies are typically conducted in animal models, such as mice bearing human tumor xenografts. nih.govnih.govacs.org
For therapeutic bioconjugates like ADCs, efficacy is assessed by monitoring tumor growth inhibition in treated animals compared to control groups. nih.govnih.gov Tumor volume is measured regularly, and at the end of the study, tumors and organs may be harvested for further analysis.
Pharmacokinetic studies involve measuring the concentration of the bioconjugate in the blood over time after administration. nih.gov This provides information on the clearance rate and half-life of the conjugate. Biodistribution studies determine the localization of the bioconjugate in different organs and tissues. nih.govnih.govresearchgate.net These studies often employ radiolabeled bioconjugates, where either the biomolecule or the payload is tagged with a radionuclide such as 64Cu, 68Ga, or 89Zr. nih.govnih.govcuny.edu
Positron Emission Tomography (PET) imaging is a powerful non-invasive technique for visualizing the biodistribution of radiolabeled bioconjugates in real-time. chemrxiv.orgacs.orgnih.govcuny.edursc.orgacs.org The use of a tetrazine-functionalized biomolecule in a pre-targeting approach, where a radiolabeled TCO-containing molecule is administered subsequently, has shown great promise. nih.govacs.orgnih.govcuny.edu This strategy allows for the use of short-lived radionuclides for imaging long-circulating biomolecules like antibodies. acs.orgnih.govcuny.edu
Table 4: Preclinical In Vivo Evaluation Methodologies
| Methodology | Animal Model | Purpose | Key Readouts | Reference |
| Efficacy Study | Tumor xenograft mice | To assess the anti-tumor activity of the bioconjugate. | Tumor growth inhibition, survival analysis. | nih.govnih.gov |
| Pharmacokinetics (PK) Study | Healthy or tumor-bearing mice | To determine the circulation half-life and clearance of the bioconjugate. | Plasma concentration-time profile, half-life (t1/2). | nih.gov |
| Biodistribution Study | Healthy or tumor-bearing mice | To determine the tissue and organ distribution of the bioconjugate. | Percent injected dose per gram of tissue (%ID/g). | nih.govnih.govresearchgate.net |
| PET Imaging | Tumor xenograft mice | To non-invasively visualize the real-time biodistribution of a radiolabeled bioconjugate. | PET images showing tumor uptake and clearance from other organs. | chemrxiv.orgacs.orgnih.govcuny.edursc.orgacs.org |
Q & A
Q. How is Methyltetrazine-amino-PEG12-azide synthesized, and what analytical methods validate its purity and structure?
Methodological Answer: The synthesis typically involves sequential conjugation of methyltetrazine, PEG12 spacer, and azide functionalities. Key steps include:
- Tetrazine activation : Methyltetrazine is functionalized with an amine group via nucleophilic substitution or carbodiimide coupling .
- PEG12 incorporation : A 12-unit polyethylene glycol (PEG) spacer is introduced using amine-PEG-azide linkers, ensuring solubility and steric flexibility .
- Azide termination : The terminal azide is added via diazo transfer or copper-free click chemistry .
Q. Validation :
Q. What are the primary applications of this compound in bioorthogonal chemistry?
Methodological Answer: The compound enables two-step bioconjugation:
Tetrazine-mediated ligation : Reacts with trans-cyclooctene (TCO)-modified biomolecules via inverse electron-demand Diels-Alder (iEDDA) reactions (k > 1,000 M⁻¹s⁻¹) .
Azide-alkyne cycloaddition : Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reactions for secondary labeling .
Q. Experimental Design :
- Optimize molar ratios (e.g., 1:1.2 tetrazine:TCO) to minimize unreacted species.
- Use PBS (pH 7.4) for aqueous reactions; monitor progress via fluorescence quenching (tetrazine absorbs at 520 nm) .
Advanced Research Questions
Q. How does the PEG12 spacer influence the compound’s stability and reactivity in physiological conditions?
Methodological Answer:
- Stability : PEG12 reduces aggregation and shields the tetrazine from nucleophilic attack (e.g., by thiols in serum). Stability assays in human plasma (37°C) show >90% integrity at 24 hours .
- Reactivity : Longer PEG chains (e.g., PEG12 vs. PEG4) reduce steric hindrance, improving TCO ligation efficiency by ~30% in crowded environments (e.g., cell surfaces) .
Q. Experimental Validation :
Q. What strategies mitigate contradictory data in quantifying conjugation efficiency using this reagent?
Methodological Answer: Common contradictions arise from:
- Incomplete purification : Residual unreacted tetrazine or azide skews quantification. Use SEC or dialysis (10 kDa MWCO) post-conjugation .
- Fluorescence interference : Tetrazine’s autoquenching affects fluorometric assays. Validate with orthogonal methods (e.g., MALDI-TOF for mass shifts) .
Case Study :
If HPLC shows 95% conjugation but SDS-PAGE indicates 70%, re-examine dye-binding biases (e.g., Coomassie vs. SYPRO Ruby) .
Q. How can reaction conditions be optimized for in vivo imaging applications?
Methodological Answer:
- pH Optimization : Tetrazine reactivity drops below pH 6.4. Use zwitterionic buffers (e.g., HEPES) to maintain pH 7.0–7.4 in vivo .
- Dosing : Administer TCO-modified probes 24 hours prior to tetrazine-azide injection for pretargeting .
- Imaging Parameters : Use near-infrared (NIR) fluorophores conjugated via azide to reduce background .
Q. Data Analysis :
Q. What analytical techniques resolve challenges in characterizing heterobifunctional conjugates (e.g., antibody-drug conjugates)?
Methodological Answer:
- Dual-LC-MS/MS : Quantify drug-to-antibody ratio (DAR) and confirm azide retention post-conjugation .
- Hydrophobic Interaction Chromatography (HIC) : Resolve species with variable PEGylation .
- X-ray Photoelectron Spectroscopy (XPS) : Detect surface azide groups on nanoparticles (N1s peak at ~400 eV) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
